molecular formula C12H18N2O B1523229 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine CAS No. 874993-79-0

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

Cat. No. B1523229
M. Wt: 206.28 g/mol
InChI Key: CMFWBSAZPHINIF-UHFFFAOYSA-N
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Patent
US07241776B2

Procedure details

A mixture of Example 49B (1.3 g, 5.54 mmol) and Raney nickel (14 g) in a mixture of 20% NH3 in methanol (140 mL) was hydrogenated at 60 psi for 11 hrs. The reaction was filtered and concentrated to dryness under reduced pressure to give 1.1 g of the title compound. MS (ESI+) m/z 207 (M+H)+.
Name
mixture
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[N:3]=[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)[CH3:5]>[Ni].N.CO>[N:12]1([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH:4]([NH2:3])[CH3:5])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1

Inputs

Step One
Name
mixture
Quantity
1.3 g
Type
reactant
Smiles
CON=C(C)C1=C(C=CC=C1)N1CCOCC1
Name
Quantity
14 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
140 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
N1(CCOCC1)C1=C(C=CC=C1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.